N-(4-Methylphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
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Overview
Description
“Compound X” for brevity, belongs to the class of hydrazones. Its chemical formula is C20H16N4O, and its systematic IUPAC name is N-(4-methylphenyl)-2-(2-naphthalen-1-ylmethylene)hydrazinecarboxamide . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- Condensation Reaction:
- Compound X can be synthesized via a condensation reaction between 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of hydrazine hydrate.
- The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield Compound X.
- The overall reaction can be represented as follows:
4-Methylbenzaldehyde+1-Naphthaldehyde+Hydrazine hydrate→Compound X
- Industrial-scale production of Compound X involves optimization of reaction conditions, purification, and isolation.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X is susceptible to oxidation under certain conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine.
Substitution: The phenyl and naphthyl groups may undergo substitution reactions.
Cyclization: Intramolecular cyclization forms the hydrazone ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Cyclization: Acidic or basic conditions.
- Oxidation: Oxidized forms of Compound X.
- Reduction: Hydrazine derivatives.
- Substitution: Substituted phenyl or naphthyl compounds.
Scientific Research Applications
Compound X finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: Used in dye synthesis and other industrial processes.
Mechanism of Action
- Compound X’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Compound X’s unique feature lies in its naphthylmethylene hydrazone moiety.
- Similar compounds include other hydrazones and related derivatives.
Properties
CAS No. |
357207-82-0 |
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Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-9-11-17(12-10-14)22-19(24)20(25)23-21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
XAIGAZBZINRASI-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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